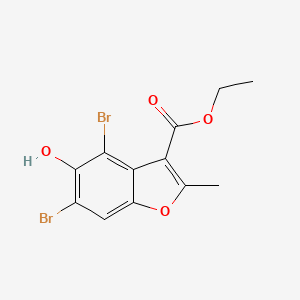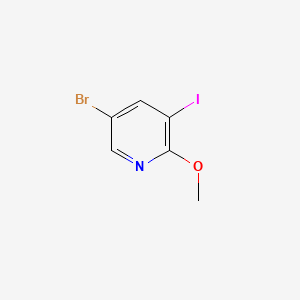
Chlorure de 2,5-bis(trifluorométhyl)benzoyle
Vue d'ensemble
Description
2,5-Bis(trifluoromethyl)benzoyl chloride is an organic compound with a chemical formula of C7H2ClF6O2. It is a colorless, odorless, and highly reactive compound that is used in a variety of applications. It is a versatile reagent that is used in organic synthesis, as well as in scientific research and laboratory experiments. This compound is also known as 2,5-dichloro-3,6-difluorobenzoyl chloride, 2,5-bis(trifluoromethyl)-1,4-benzenedicarboxylic acid chloride, and 2,5-bis(trifluoromethyl)benzoic acid chloride.
Applications De Recherche Scientifique
Produits pharmaceutiques
Chlorure de 2,5-bis(trifluorométhyl)benzoyle: est utilisé dans la synthèse de divers composés pharmaceutiques. Ses groupes trifluorométhyles sont précieux en chimie médicinale en raison de leur capacité à améliorer l'activité biologique et la stabilité métabolique des agents thérapeutiques .
Produits agrochimiques
En agrochimie, ce composé sert de précurseur pour la synthèse d'herbicides et de pesticides. Les groupes trifluorométhyles du composé peuvent améliorer l'efficacité et la persistance environnementale des produits agrochimiques .
Analyse Biochimique
Biochemical Properties
2,5-Bis(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, primarily as a reagent for introducing the 2,5-bis(trifluoromethyl)benzoyl group into other molecules. This compound interacts with various enzymes, proteins, and other biomolecules through acylation reactions. The acylation process involves the transfer of the 2,5-bis(trifluoromethyl)benzoyl group to nucleophilic sites on biomolecules, such as amino groups on proteins or nucleic acids. This modification can alter the biochemical properties of the target molecules, affecting their activity, stability, and interactions with other biomolecules .
Cellular Effects
2,5-Bis(trifluoromethyl)benzoyl chloride has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the acylation of transcription factors by 2,5-bis(trifluoromethyl)benzoyl chloride can alter their DNA-binding affinity and transcriptional activity, resulting in changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways, potentially leading to altered metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of 2,5-Bis(trifluoromethyl)benzoyl chloride involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can act as an acylating agent, transferring the 2,5-bis(trifluoromethyl)benzoyl group to target molecules. This acylation can inhibit or activate enzymes, depending on the specific site of modification. For example, the acylation of serine residues in the active site of serine proteases can inhibit their enzymatic activity, while the modification of lysine residues in histones can affect chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Bis(trifluoromethyl)benzoyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 2,5-bis(trifluoromethyl)benzoic acid and hydrochloric acid. The hydrolysis rate can be influenced by factors such as temperature, pH, and the presence of catalysts. Long-term exposure to 2,5-bis(trifluoromethyl)benzoyl chloride can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,5-Bis(trifluoromethyl)benzoyl chloride in animal models can vary with different dosages. At low doses, this compound may cause mild biochemical changes, while higher doses can lead to more significant effects, including toxicity. For example, high doses of 2,5-bis(trifluoromethyl)benzoyl chloride can cause oxidative stress and damage to cellular components, leading to cell death. The threshold for these effects can vary depending on the species and the specific experimental conditions .
Metabolic Pathways
2,5-Bis(trifluoromethyl)benzoyl chloride is involved in various metabolic pathways, primarily through its role as an acylating agent. This compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, the acylation of enzymes involved in glycolysis or the citric acid cycle can alter their activity, affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 2,5-Bis(trifluoromethyl)benzoyl chloride is transported and distributed through passive diffusion and interactions with transport proteins. This compound can bind to specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of 2,5-bis(trifluoromethyl)benzoyl chloride can be influenced by factors such as its lipophilicity and the presence of binding partners .
Subcellular Localization
The subcellular localization of 2,5-Bis(trifluoromethyl)benzoyl chloride can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the acylation of mitochondrial proteins by 2,5-bis(trifluoromethyl)benzoyl chloride can affect mitochondrial function and energy production. Similarly, the modification of nuclear proteins can influence gene expression and chromatin structure .
Propriétés
IUPAC Name |
2,5-bis(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-7(17)5-3-4(8(11,12)13)1-2-6(5)9(14,15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJNPOCQOZWIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372261 | |
| Record name | 2,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393-82-8 | |
| Record name | 2,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(trifluoromethyl)benzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1302343.png)




![1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1302359.png)





![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1302374.png)
![(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1302376.png)